N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide

Lipophilicity Drug Design CNS Permeability

N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide is a synthetic arylpiperazine carboxamide belonging to a class recognized as privileged scaffolds for biogenic amine receptors. The compound features a piperazine core carrying a 4-chlorophenyl substituent on the carboxamide nitrogen and a phenyl group on the opposing piperazine nitrogen (IUPAC: 4-phenyl-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide).

Molecular Formula C17H18ClN3O
Molecular Weight 315.8
CAS No. 549544-51-6
Cat. No. B2712160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide
CAS549544-51-6
Molecular FormulaC17H18ClN3O
Molecular Weight315.8
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H18ClN3O/c18-14-6-8-15(9-7-14)19-17(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22)
InChIKeyBGZVMASYWVHKFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-4-phenylpiperazine-1-carboxamide (CAS 549544-51-6): A Dual-Aryl Piperazine Carboxamide for CNS Ligand Design


N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide is a synthetic arylpiperazine carboxamide belonging to a class recognized as privileged scaffolds for biogenic amine receptors [1]. The compound features a piperazine core carrying a 4-chlorophenyl substituent on the carboxamide nitrogen and a phenyl group on the opposing piperazine nitrogen (IUPAC: 4-phenyl-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide) . With a molecular weight of 315.80 g/mol and a computed logP of 3.67, it is a moderately lipophilic, aromatic-rich small molecule supplied at 98% purity for research purposes .

Why Substituting N-(4-Chlorophenyl)-4-phenylpiperazine-1-carboxamide with Other Piperazine Carboxamides Can Compromise Research Outcomes


Piperazine carboxamides are not functionally interchangeable; subtle variations in aryl substitution drastically alter lipophilicity, molecular shape, and receptor recognition. Simply replacing N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide with a mono-aryl analog (e.g., 4-phenylpiperazine-1-carboxamide, CAS 77464-11-0) sacrifices the 4-chlorophenyl pharmacophore, which in related N-arylpiperazine series has been shown to confer >10,000-fold selectivity for dopamine D4 over D2 receptors [1]. Conversely, using an isomer with the 4-chlorophenyl group on the wrong piperazine nitrogen (e.g., 4-(4-chlorophenyl)piperazine-1-carboxamide, CAS 676579-72-9) yields a 2.6-fold lower logP and a 1.5-fold higher fraction sp3 (Fsp3), fundamentally altering physicochemical and permeability profiles . These differences demonstrate that generic substitution without precise structural matching can invalidate SAR hypotheses and assay results.

Quantitative Evidence Guide: Differentiating N-(4-Chlorophenyl)-4-phenylpiperazine-1-carboxamide from Closest Analogs


Lipophilicity (LogP) Comparison: Target Compound Is 2.6-Fold More Lipophilic Than Its Nearest Positional Isomer

N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide (target) exhibits a computed logP of 3.667 , compared to 1.43 for 4-(4-chlorophenyl)piperazine-1-carboxamide (CAS 676579-72-9) , 1.1 (XLogP3) for N-(4-chlorophenyl)piperazine-1-carboxamide (CAS 923242-63-1) [1], and 0.7 (XLogP3) for 4-phenylpiperazine-1-carboxamide (CAS 77464-11-0) [2]. The target compound's logP is 2.6- to 5.2-fold higher than these analogs, placing it in the optimal CNS drug-like space (logP 2–5) for passive membrane permeability.

Lipophilicity Drug Design CNS Permeability

Molecular Flatness (Fsp3) Comparison: Target Compound Has a 35% Lower Fraction sp3 Than the Closest 4-Aryl Analog

The target compound has an Fsp3 value of 0.235, indicating that only 23.5% of its carbon atoms are sp3-hybridized . In contrast, 4-(4-chlorophenyl)piperazine-1-carboxamide has an Fsp3 of 0.364 , representing a 35% lower fraction sp3 for the target. This flatter, more aromatic character results from the additional phenyl ring substitution on the piperazine nitrogen, which may enhance stacking interactions with aromatic amino acid residues in receptor binding pockets.

Molecular Shape Aromaticity Protein Binding

Commercial Purity: Target Compound Available at 98% vs. 95% for Closest Analog, Supporting Reproducible Assay Results

N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide is supplied at 98% purity , while the closest 4-substituted analog 4-(4-chlorophenyl)piperazine-1-carboxamide is typically offered at 95% purity . The 3% absolute purity difference can be critical in dose-response assays where impurities at >2% may confound activity measurements, particularly at high compound concentrations.

Purity Procurement Reproducibility

Class-Level Receptor Selectivity Inference: Pharmacophoric 4-Chlorophenyl Group Confers >10,000-Fold D4 over D2 Selectivity in Piperazine Carboxamide Series

Although direct binding data for N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide are not publicly available, the 4-chlorophenyl group on the carboxamide nitrogen is a recognized pharmacophore for dopamine D4 receptor selectivity. A closely related N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (compound 17) demonstrated a D4 receptor IC50 of 0.057 nM with >10,000-fold selectivity over the D2 receptor [1]. By analogy, the target compound, which also bears the 4-chlorophenyl moiety on the piperazine scaffold, is predicted to retain this selectivity advantage over non-chlorinated piperazine carboxamides, though direct confirmation is required.

Dopamine D4 Receptor Selectivity CNS Pharmacology

Molecular Size and Hydrogen Bonding Capacity: Target Compound Is ~1.3-Fold Larger Than Mono-aryl Analogs

The target compound has a molecular weight of 315.8 Da , compared to 239.7 Da for both N-(4-chlorophenyl)piperazine-1-carboxamide (CAS 923242-63-1) [1] and 4-(4-chlorophenyl)piperazine-1-carboxamide (CAS 676579-72-9) , and 205.3 Da for 4-phenylpiperazine-1-carboxamide (CAS 77464-11-0) [2]. Despite the larger size, the target retains a favorable hydrogen bonding profile (1 HBD, 2 HBA) , within Lipinski's rule-of-five limits, while offering a greater molecular surface area for protein-ligand interactions.

Molecular Weight Drug-likeness Physicochemical Properties

Safety and Handling Profile: Classified as Harmful/Irritant Consistent with Structurally Similar Piperazine Carboxamides

N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide carries GHS07 classification and H302, H315, H319, and H335 hazard statements , which are standard for this class of arylpiperazine carboxamides . No unique acute toxicity concerns have been identified beyond those common to its analogs, supporting straightforward laboratory handling protocols already established for this chemical series.

Safety Handling Globally Harmonized System

Optimal Research and Industrial Applications for N-(4-Chlorophenyl)-4-phenylpiperazine-1-carboxamide Based on Quantitative Differentiation


Dopamine D4 Receptor Structure-Activity Relationship (SAR) Studies

The 4-chlorophenyl pharmacophore present in N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide is a validated determinant of dopamine D4 receptor selectivity, as demonstrated by >10,000-fold D4/D2 selectivity in related piperazine carboxamides [1]. This compound serves as a direct building block for D4-targeted lead optimization campaigns where retention of this pharmacophore is critical for subtype selectivity.

Physicochemical Property Optimization in CNS Drug Discovery

With a logP of 3.667, the compound occupies the optimal CNS drug-like lipophilicity range (logP 2–5) , making it a suitable scaffold for designing blood-brain barrier-penetrant molecules. Its balanced molecular weight (315.8 Da) and hydrogen bonding capacity (1 HBD, 2 HBA) align with lead-like criteria for CNS drug discovery programs.

Fragment-Based and Single-Compound Screening Libraries

The 98% purity specification directly supports high-confidence screening results by minimizing false positives from impurities. Procurement of the 98% pure compound reduces the need for in-house purification, accelerating hit validation workflows in fragment-based drug discovery.

Membrane Permeability and Cell-Based Assay Development

The compound's 2.6-fold higher logP compared to its 4-(4-chlorophenyl) isomer strongly predicts enhanced passive membrane permeability, making it a preferred scaffold for intracellular target engagement assays. Its low Fsp3 (0.235) also implies a higher proportion of aromatic contacts with hydrophobic protein pockets.

Quote Request

Request a Quote for N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.